molecular formula C8H9N5O B1484380 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol CAS No. 2092228-01-6

4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol

Cat. No. B1484380
CAS RN: 2092228-01-6
M. Wt: 191.19 g/mol
InChI Key: BALIIKWLLQVOIS-UHFFFAOYSA-N
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Description

“4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .


Molecular Structure Analysis

The molecular structure of “4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol” includes an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives, including 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol , have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of bacterial strains, including E. coli , S. aureus , and B. subtilis . The mechanism of action often involves the disruption of microbial cell membranes or inhibition of enzymes critical for bacterial survival.

Agricultural Chemicals

Beyond medical applications, imidazole derivatives can be used in agriculture as fungicides or plant growth regulators. Their biological activity can protect crops from fungal infections or modulate plant growth and development.

Each of these applications leverages the unique chemical properties of the imidazole ring, particularly its ability to participate in hydrogen bonding and its electronic characteristics, which allow for diverse interactions with biological targets. The compound 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol could potentially be modified to enhance its activity in any of these fields, making it a valuable scaffold for further research and development .

Future Directions

The future directions for research on “4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol” and similar compounds could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by imidazole derivatives . Further studies could also focus on developing more efficient synthesis routes and investigating the compound’s mechanism of action.

properties

IUPAC Name

5-amino-3-(2-methylimidazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5-10-2-3-13(5)7-4-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIIKWLLQVOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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